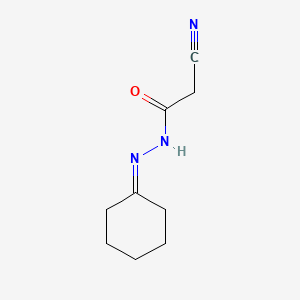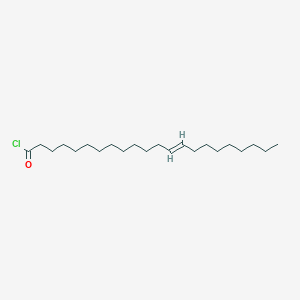
2-cyano-N'-cyclohexylideneacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N’-cyclohexylideneacetohydrazide is an organic compound with the molecular formula C9H13N3O. It is a derivative of cyanoacetohydrazide and is characterized by the presence of a cyano group (–CN) and a cyclohexylidene group attached to the acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-cyclohexylideneacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with cyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of acid catalysts such as hydrochloric acid or sulfuric acid.
Cyclization Reactions: Often require heating and the presence of a base such as sodium ethoxide.
Substitution Reactions: Commonly involve nucleophiles such as amines or thiols.
Major Products Formed
Hydrazones: Formed through condensation with aldehydes or ketones.
Heterocyclic Compounds: Formed through cyclization reactions, including pyrazoles and triazines.
Aplicaciones Científicas De Investigación
2-Cyano-N’-cyclohexylideneacetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-cyano-N’-cyclohexylideneacetohydrazide involves its ability to act as a nucleophile and participate in various condensation and cyclization reactions. The cyano group and the hydrazide moiety play crucial roles in its reactivity. The compound can form stable intermediates that facilitate the formation of heterocyclic structures, which are often the active components in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetohydrazide: A simpler derivative without the cyclohexylidene group.
N’-Cyclohexylideneacetohydrazide: Lacks the cyano group.
2-Cyanoacetohydrazide: Contains the cyano group but lacks the cyclohexylidene group.
Uniqueness
2-Cyano-N’-cyclohexylideneacetohydrazide is unique due to the presence of both the cyano and cyclohexylidene groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in the synthesis of complex heterocyclic compounds .
Propiedades
Número CAS |
4974-50-9 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-cyano-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C9H13N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-6H2,(H,12,13) |
Clave InChI |
GCHAAJODJMDMDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNC(=O)CC#N)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)

![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)
![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)

![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)

![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)
![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)

